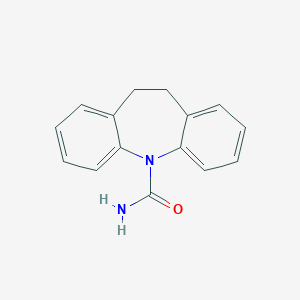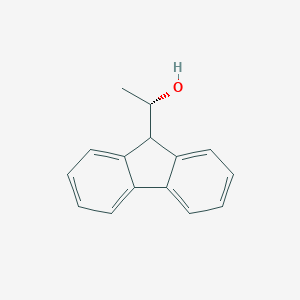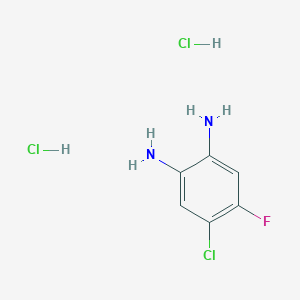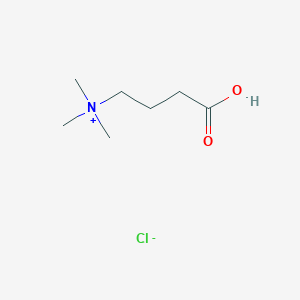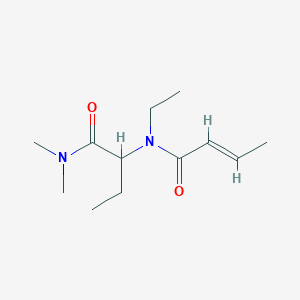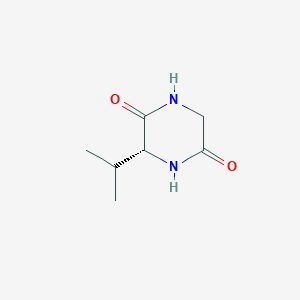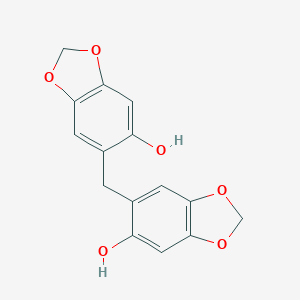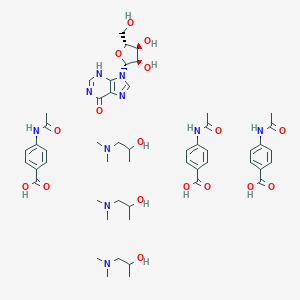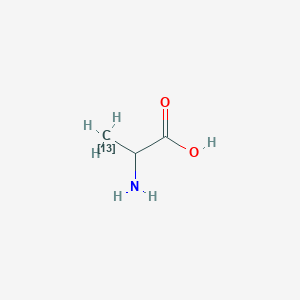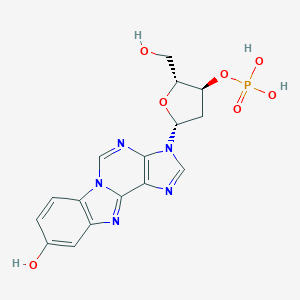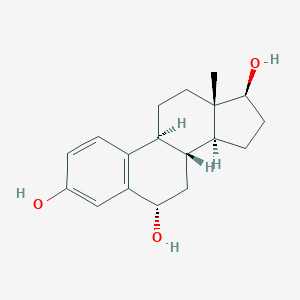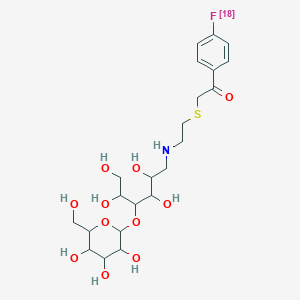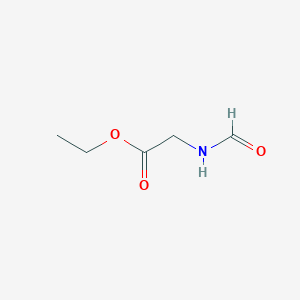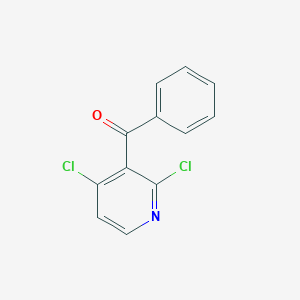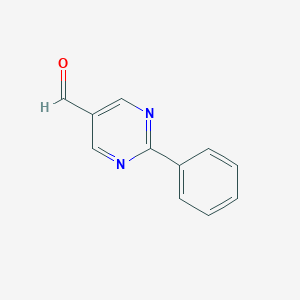
2-Phenylpyrimidine-5-carbaldehyde
説明
2-Phenylpyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The phenyl group attached to the second carbon of the pyrimidine ring and the aldehyde group at the fifth position are key functional groups that influence the reactivity and properties of the molecule.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various analytical techniques such as NMR and X-ray crystallography. For example, novel pyrazole-4-carbaldehydes were structurally confirmed by elemental analysis, 1H-NMR, and 13C-NMR, and the structure of an intermediate was investigated by X-ray crystallography . The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Kabachnik–Fields reaction is an example of a three-component condensation reaction involving a pyrimidine derivative to synthesize α-aminophosphonates . Additionally, pyrimidine derivatives can participate in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole-1-carbaldehyde derivative provided insights into its stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The hydrogen-bonded framework in certain pyrimidine derivatives also contributes to their solid-state properties .
科学的研究の応用
Expanded Porphyrins Synthesis
Condensation of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde with pyrrole is used in the synthesis of expanded porphyrins, such as [26]hexaphyrin and its derivatives. These compounds have potential applications in various fields, including material science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).
VEGFR-2 Inhibitors
4-Aminopyrimidine-5-carbaldehyde oximes, which can be derived from 2-phenylpyrimidine-5-carbaldehyde, have been identified as potent VEGFR-2 inhibitors. These compounds have significant implications in cancer research and therapy (Huang et al., 2011).
Asymmetric Autocatalysis
Thermodynamic Properties
Research on compounds like 5(nitrophenyl) furan-2-carbaldehyde isomers, which are structurally related to 2-phenylpyrimidine-5-carbaldehyde, provides insights into their thermodynamic properties. This information is crucial for optimizing synthesis and application processes (Dibrivnyi et al., 2015).
Oxopyrimidine-5-carbaldehydes Synthesis
Oxopyrimidine-5-carbaldehydes and their derivatives, prepared via various chemical reactions, show promise as synthetic precursors of antitumor agents. This highlights their potential in pharmaceutical chemistry (Erkin & Krutikov, 2004).
Enantiomeric Excess Amplification
The asymmetric autocatalysis using 2-methylpyrimidine-5-carbaldehyde can achieve dramatic amplification of enantiomeric excess, demonstrating its significance in creating enantiomerically pure substances, a key aspect in drug synthesis and chiral chemistry (Shibata et al., 1997).
特性
IUPAC Name |
2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGLFSBJLERMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356162 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-carbaldehyde | |
CAS RN |
130161-46-5 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

